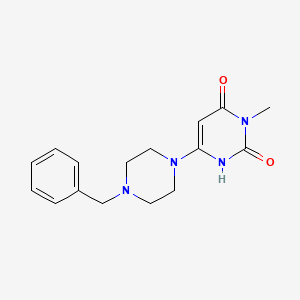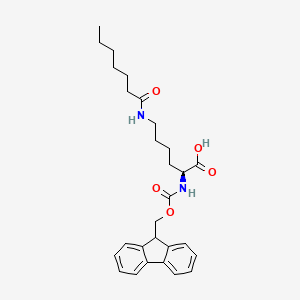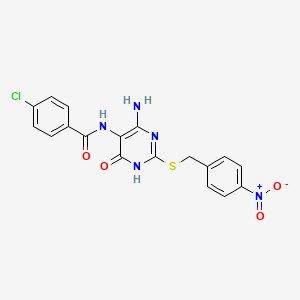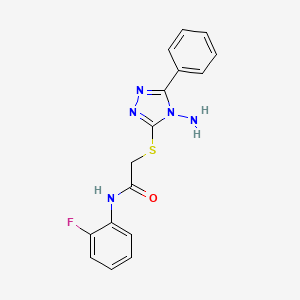
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzylpiperazine with a 3-methyl-1H-pyrimidine-2,4-dione. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group at the 3rd position and a benzylpiperazine at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or act as a base due to the presence of nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antithrombotic Properties
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound closely related to the chemical , has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects. It has been synthesized from enamine with good yield by two methods, indicating its potential in therapeutic applications related to blood clotting disorders (Furrer, Wágner, & Fehlhaber, 1994).
Histamine H4 Receptor Ligand
A series of 2-aminopyrimidines, including compounds structurally similar to 6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione, have been synthesized as ligands of the histamine H4 receptor. These compounds have shown potential in vitro as anti-inflammatory agents and in pain models, suggesting their use in addressing inflammatory and nociceptive conditions (Altenbach et al., 2008).
Nucleoside Base Analog Studies
Research on 6-amino-5-benzyl-3-methylpyrazin-2-one, a structurally similar compound, focuses on its incorporation into oligonucleotides as a pyrimidine base analog. This compound has potential in the study of nonstandard base pairs in DNA and RNA, which could have implications in genetic engineering and therapy (Voegel, von Krosigk, & Benner, 1993).
Antibacterial Activity
Compounds including benzyl piperazine linked with pyrimidine have been synthesized and shown to possess antibacterial activity. This suggests potential applications in developing new antibacterial agents, particularly against specific bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Properties
Derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] with pyrrolidine-2,5-dione structures, closely related to the chemical , have shown anticonvulsant activity in experimental models. This points to their potential use in the development of new treatments for seizure disorders (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Synthetic Chemistry Applications
Related compounds have been utilized in synthetic chemistry for the production of various organic substrates. This highlights the compound's utility in chemical synthesis and the development of new chemical entities (Liebscher & Jin, 1999).
Development of Novel Ligands and Antimicrobial Agents
Research has also been focused on developing novel ligands for specific receptors and creating new antimicrobial agents, indicating a broad range of potential pharmaceutical applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend largely on its properties and the results of experimental studies. It could potentially be explored for use in fields like medicinal chemistry, materials science, or as a building block in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-15(21)11-14(17-16(18)22)20-9-7-19(8-10-20)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGWNMSQFLIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)


![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)



![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

